3'-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties
Preparation Methods
The synthesis of 3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine, with the reaction being carried out under reflux conditions for several hours . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promise as an anticancer agent, antimicrobial agent, and enzyme inhibitor . Its unique structure allows it to interact with multiple biological targets, making it a versatile compound for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activity . It can inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar compounds to 3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of their functional groups and substituents.
Properties
Molecular Formula |
C23H22F3N5OS |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C23H22F3N5OS/c24-23(25,26)16-11-5-6-12-17(16)27-20(32)18-22(13-7-2-8-14-22)30-31-19(28-29-21(31)33-18)15-9-3-1-4-10-15/h1,3-6,9-12,18,30H,2,7-8,13-14H2,(H,27,32) |
InChI Key |
NGZPPPCJGYYAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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